
2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone, also known as TAK-659, is a small molecule inhibitor of the kinase enzyme. It is currently being researched for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone works by inhibiting the kinase enzyme, which is involved in various cellular processes, including cell proliferation and differentiation. By inhibiting this enzyme, 2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone can prevent the growth of cancer cells and reduce the production of inflammatory cytokines in autoimmune disorders.
Biochemical and Physiological Effects:
2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce the production of inflammatory cytokines by inhibiting the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing the production of inflammatory cytokines in autoimmune disorders. However, one limitation of using 2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone is that it may have off-target effects on other cellular processes, which could lead to unwanted side effects.
Direcciones Futuras
There are many future directions for the research of 2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurological disorders. Another potential direction is to develop more potent and selective inhibitors of the kinase enzyme, which could lead to more effective treatments for cancer and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone and its potential side effects.
Métodos De Síntesis
2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form 2-chloro-1,3-thiazole-4-carbonyl chloride. This is then reacted with 4-prop-2-ynylpiperazine to form 2-(2-methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone.
Aplicaciones Científicas De Investigación
2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone is being researched for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to reduce the production of inflammatory cytokines in autoimmune disorders.
Propiedades
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-3-4-15-5-7-16(8-6-15)13(17)9-12-10-18-11(2)14-12/h1,10H,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPQTDCURJFIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)N2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

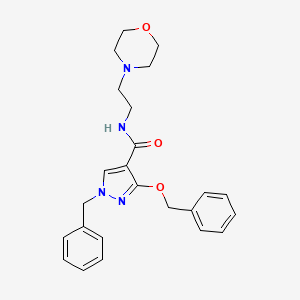
![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2950328.png)
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2950329.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2950338.png)
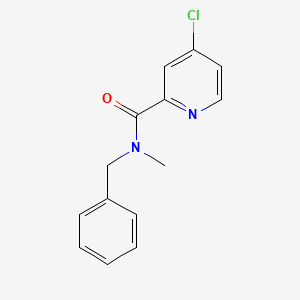
![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950341.png)
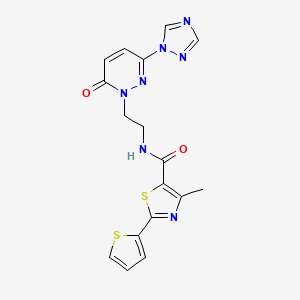
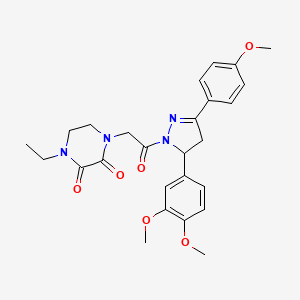
![N-(2,4-dimethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2950344.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2950345.png)
![3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2950346.png)
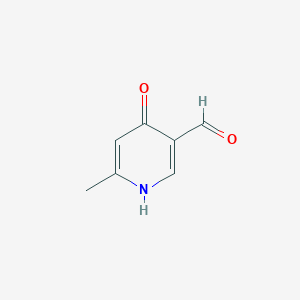
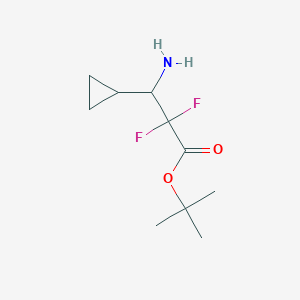
![1-(3,4-difluorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950349.png)